2-(4-Bromo-3-methoxyphenyl)propan-2-amine
Description
Properties
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAANMLMUSLSRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Br)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxyphenyl)propan-2-amine typically involves a substitution reaction. One common method is the reaction of 4-bromo-3-methoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)propan-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-methoxyphenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituted Phenethylamines with Halogen and Methoxy Groups
Key Observations :
- Halogen Effects : Bromine (Br) in the target compound provides greater molecular weight and lipophilicity compared to chlorine (Cl) in DOC or iodine (I) in DOI. Iodo-substituted analogs like DOI exhibit enhanced receptor binding affinity in serotonergic systems, as seen in psychoactive research .
- Methoxy Positioning: The 3-methoxy group in the target compound distinguishes it from 2,5-dimethoxy analogs (e.g., DOI, DOC), which are known for hallucinogenic properties due to their interaction with 5-HT₂A receptors .
Pharmacological and Regulatory Context
- However, the 3-methoxy substitution may alter receptor selectivity compared to 2,5-dimethoxy analogs .
- Safety Profile : Halogenated phenethylamines like DOC and DOI are associated with cardiovascular risks (e.g., hypertension), highlighting the need for rigorous toxicity studies on the target compound .
Biological Activity
2-(4-Bromo-3-methoxyphenyl)propan-2-amine, also known as a phenethylamine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems, as well as its potential therapeutic applications.
- Molecular Formula : C11H14BrNO2
- Molecular Weight : 272.14 g/mol
- Structure : The compound features a brominated aromatic ring and a methoxy group, which may influence its biological interactions.
1. Neurotransmitter Interaction
Research indicates that this compound interacts with several neurotransmitter receptors. Specifically, it has been shown to bind to:
- Serotonin Receptors : It exhibits affinity for various serotonin receptor subtypes (5-HT1A, 5-HT2A), which are implicated in mood regulation and anxiety disorders .
- Dopamine Receptors : The compound may also interact with dopamine receptors, contributing to its psychoactive effects similar to other amphetamines and phenethylamines .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In MCF-7 breast cancer cells, compounds similar to this compound demonstrated significant antiproliferative activity with IC50 values in the nanomolar range (10–33 nM). These compounds inhibited tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics essential for cell division .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 10–33 |
| CA-4 (Reference Compound) | MCF-7 | 3.9 |
3. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Antibacterial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against certain strains of bacteria, although specific data on efficacy and mechanisms are still being explored.
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and disrupt cellular processes:
- Microtubule Disruption : By inhibiting tubulin polymerization, the compound can induce cell cycle arrest and apoptosis in cancer cells .
- Receptor Modulation : Its binding to serotonin and dopamine receptors may mediate various physiological responses, including mood enhancement and potential anxiolytic effects.
Case Studies
Several case studies have explored the pharmacological profiles of phenethylamines similar to this compound. Notably:
- Psychoactive Effects : A study on related compounds demonstrated significant psychoactive effects in animal models, indicating a potential for abuse but also therapeutic applications in mood disorders .
- Cancer Research : A series of analogs were tested for their antiproliferative effects on various cancer cell lines, establishing a basis for further development into anticancer agents .
Q & A
Basic Questions
Q. What are the recommended spectroscopic methods for characterizing 2-(4-Bromo-3-methoxyphenyl)propan-2-amine?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR in deuterated solvents (e.g., CDCl) to identify substituents on the aromatic ring and confirm the propan-2-amine backbone. The bromine atom induces deshielding in adjacent protons, while the methoxy group shows a singlet around δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (expected m/z ≈ 244.04 for CHBrNO) and fragmentation patterns indicative of the bromine and methoxy groups .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for amine N-H stretching (~3300 cm) and methoxy C-O bonds (~1250 cm) .
Q. How can researchers safely handle and store this compound in the laboratory?
- Methodology :
- Storage : Keep in a tightly sealed container under inert gas (N) at 2–8°C to prevent oxidation or moisture absorption. Use amber glass vials to avoid photodegradation .
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks. Avoid contact with strong oxidizers due to potential exothermic reactions .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology :
- Bromination of Precursors : Start with 4-methoxypropiophenone derivatives. Brominate the aromatic ring using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator in CCl) to introduce the bromine atom at the 4-position .
- Amine Formation : Convert the ketone intermediate to the amine via a Leuckart reaction (using ammonium formate and formic acid at 150–200°C) or reductive amination (NaBH/AcOH) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodology :
- Reaction Monitoring : Use inline FTIR or HPLC to track intermediate formation (e.g., brominated ketone) and adjust reaction time/temperature dynamically .
- Catalyst Screening : Test palladium or copper catalysts for bromination efficiency. For example, CuBr-mediated electrophilic aromatic substitution may improve regioselectivity .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. What strategies resolve discrepancies in NMR data for structural analogs of this compound?
- Methodology :
- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton and carbon signals, particularly for overlapping aromatic protons or stereochemical ambiguities .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to identify consistent chemical shifts for the bromomethoxy moiety .
- X-ray Crystallography : If crystals are obtainable, solve the structure using SHELXL (e.g., SHELX-2018 suite) to confirm bond angles and substituent positions .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and activation energies for reactions at the bromine site. Compare with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize solvent choice for SNAr (nucleophilic aromatic substitution) .
Q. What advanced chromatographic techniques validate purity in enantiomeric mixtures of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (90:10) mobile phase. Monitor retention times (relative retention ~2.64 for enantiomers) and compare with standards .
- Capillary Electrophoresis (CE) : Employ cyclodextrin-based chiral selectors at pH 8.3 (borate buffer) to resolve enantiomers, with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
